molecular formula C18H28N2O2 B3004963 1-Boc-4-[(benzylamino)methyl]piperidine CAS No. 195314-72-8

1-Boc-4-[(benzylamino)methyl]piperidine

Cat. No.: B3004963
CAS No.: 195314-72-8
M. Wt: 304.434
InChI Key: DRTNNOZETCFVNF-UHFFFAOYSA-N
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Description

1-Boc-4-[(benzylamino)methyl]piperidine (CAS: 195314-72-8) is a Boc-protected piperidine derivative with the molecular formula C₁₈H₂₈N₂O₂ and a molecular weight of 304.43 g/mol . It is characterized by a piperidine ring substituted at the 4-position with a benzylamino-methyl group and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for designing receptor-targeted molecules and enzyme inhibitors . Its storage conditions (2–8°C) and stability make it suitable for biochemical research applications .

Properties

IUPAC Name

tert-butyl 4-[(benzylamino)methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-18(2,3)22-17(21)20-11-9-16(10-12-20)14-19-13-15-7-5-4-6-8-15/h4-8,16,19H,9-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRTNNOZETCFVNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CNCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Boc-4-[(benzylamino)methyl]piperidine can be synthesized through a multi-step processThe reaction typically involves the use of reagents such as Boc anhydride and benzylamine under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

1-Boc-4-[(benzylamino)methyl]piperidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols .

Scientific Research Applications

1-Boc-4-[(benzylamino)methyl]piperidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of biological pathways and mechanisms.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 1-Boc-4-[(benzylamino)methyl]piperidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications References
1-Boc-4-[(benzylamino)methyl]piperidine 195314-72-8 C₁₈H₂₈N₂O₂ 304.43 Benzylamino-methyl, Boc Biochemical reagent, drug intermediate
1-Boc-4-[(2-fluoro-benzylamino)methyl]piperidine 887582-43-6 C₁₈H₂₇FN₂O₂ 322.42 2-Fluoro-benzylamino-methyl, Boc Receptor modulation studies
1-Boc-4-{[3-(Morpholin-4-yl)propylamino]methyl}piperidine 887583-50-8 C₁₈H₃₅N₃O₃ 341.49 Morpholinylpropylamino-methyl, Boc Kinase inhibitor synthesis
1-Boc-4-(2-bromophenyl)piperidine N/A C₁₆H₂₂BrNO₂ 340.26 2-Bromophenyl, Boc Cross-coupling reactions
E2020 (1-benzyl-4-[(5,6-dimethoxyindan-2-yl)methyl]piperidine) N/A C₂₄H₂₉NO₃ 379.50 Indanone-methyl, benzyl Acetylcholinesterase inhibitor
Key Observations:
  • Substituent Effects: The benzylamino group in the target compound enhances interactions with aromatic receptors, while fluorination (as in 887582-43-6) increases lipophilicity (LogP: ~2.21) and metabolic stability . The morpholine derivative (887583-50-8) introduces hydrogen-bonding capacity, improving solubility in polar solvents .
  • Molecular Weight: Bulkier substituents (e.g., indanone in E2020) increase molecular weight, impacting blood-brain barrier permeability .

Pharmacological and Biochemical Activity

  • Target Compound: Limited direct activity data, but its structural role in serotonin 5-HT₄ receptor ligands (e.g., quinolinecarboxamide derivatives) suggests utility in neurological drug design .
  • Furin Inhibitors: Analogs like 1-Boc-4-(aminomethyl)piperidine are intermediates for inhibitors targeting proprotein convertases (e.g., inhibitor 14, IC₅₀ < 10 nM) .
  • Thienopyrimidines: Benzylamino-substituted derivatives (e.g., compound 80) act as mGluR2 potentiators (EC₅₀ < 10 µM) .

Biological Activity

1-Boc-4-[(benzylamino)methyl]piperidine is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a tert-butyloxycarbonyl (Boc) protecting group, which enhances its stability and bioavailability. The structural characteristics of this compound suggest various mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H24N2O2C_{17}H_{24}N_{2}O_{2}. Its structure includes a piperidine ring substituted with a benzylamino group and a Boc group, which influences its solubility and interaction with biological targets.

PropertyValue
Molecular Weight288.38 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

This compound exhibits biological activity through various mechanisms:

  • Receptor Interaction : It has been noted to interact with sigma receptors, particularly the σ1 receptor, which plays a crucial role in neuroprotection and modulation of neurotransmitter systems .
  • Inhibition of Tumor Growth : Research indicates that compounds with similar piperidine structures can inhibit the growth of cancer cells, suggesting potential anticancer properties .
  • Antimicrobial Activity : Preliminary studies have shown that derivatives of this compound may possess antimicrobial properties, although specific data on this compound is limited.

Anticancer Activity

A study focused on piperidine derivatives demonstrated that compounds similar to this compound exhibited significant antiproliferative effects against various cancer cell lines, including non-small cell lung cancer (A427) and prostate cancer (DU145) . The mechanism appears to involve the modulation of sigma receptors, leading to apoptosis in cancer cells.

Sigma Receptor Binding Affinity

The binding affinity of this compound to sigma receptors was evaluated through molecular docking studies. These studies indicated that the compound has a favorable binding profile, which correlates with its biological activity against cancer cells .

Case Studies

  • Study on Sigma Receptor Ligands : A series of novel σ1 receptor ligands were synthesized and evaluated for their biological activity. Among these, certain derivatives showed enhanced affinity for the σ1 receptor compared to σ2 receptors, indicating their potential as therapeutic agents for neurological disorders .
  • Antimicrobial Testing : In tests conducted on various bacterial strains, derivatives similar to this compound demonstrated notable antimicrobial activity, suggesting that modifications to the piperidine structure can lead to effective antimicrobial agents.

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